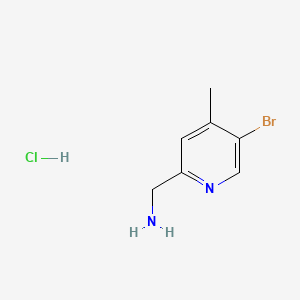

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

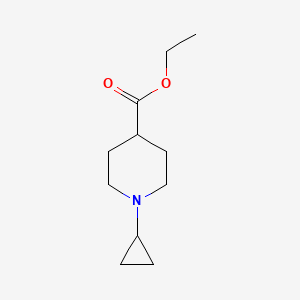

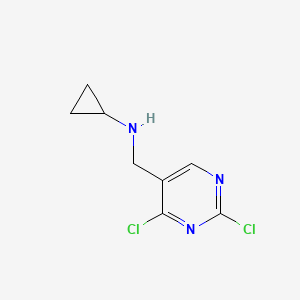

“(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS number 1257535-47-9 . It has a molecular weight of 238 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “(5-Bromo-4-methylpyridin-2-yl)methanamine” is1S/C7H9BrN2/c1-5-2-6 (3-9)10-4-7 (5)8/h2,4H,3,9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“(5-Bromo-4-methylpyridin-2-yl)methanamine” has a molecular weight of 201.07 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .科学的研究の応用

Medicinal Chemistry and Drug Development

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride: has been investigated for its potential as a building block in the synthesis of novel pyridine derivatives. These derivatives exhibit interesting biological activities and may serve as lead compounds for drug development . Specifically, the compound has been used in the synthesis of pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Antibacterial Agents

A library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides was synthesized using Suzuki Miyaura cross-coupling reactions. These compounds demonstrated antibacterial efficacy against various pathogens. Notably, they exhibited increased minimum inhibitory concentrations (MIC) against several antibiotics, including ampicillin, ceftazidime, and ciprofloxacin .

Materials Science and Liquid Crystals

The pyridine derivatives derived from (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride were also studied for their potential as chiral dopants in liquid crystals. Density functional theory (DFT) calculations revealed their electronic properties, molecular orbitals, and reactivity indices. These derivatives could find applications in liquid crystal displays and other optoelectronic devices .

Chemical Biology and Biochemical Assays

Researchers have explored the use of this compound in biochemical assays due to its unique structure. Investigating its interactions with biological targets and enzymes could provide insights into its potential therapeutic applications .

Organic Synthesis and Functional Group Transformations

The synthetic versatility of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride makes it valuable in organic synthesis. Its reactivity in cross-coupling reactions allows for the construction of diverse pyridine-based molecules, which can be further functionalized for various purposes .

Catalysis and Ligand Design

The compound’s pyridine moiety can serve as a ligand in coordination chemistry and catalysis. Researchers may explore its use in transition metal-catalyzed reactions or as a building block for ligand design .

Safety And Hazards

The safety information for “(5-Bromo-4-methylpyridin-2-yl)methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZPXCLHJPBUQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694172 |

Source

|

| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride | |

CAS RN |

1257535-47-9 |

Source

|

| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)

![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)